2-Propenal, 3,3-dichloro-2-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

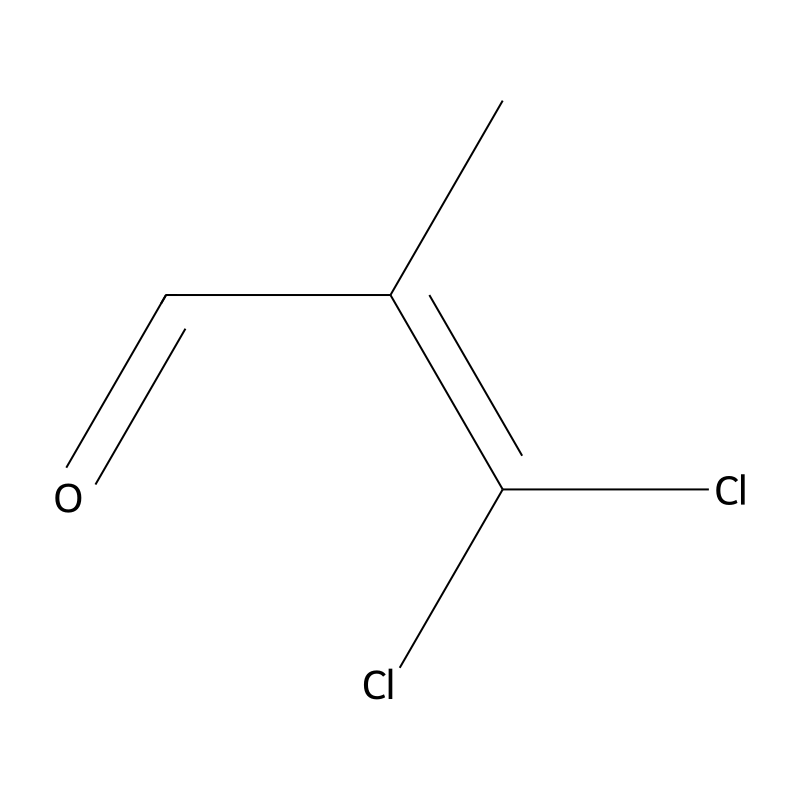

2-Propenal, 3,3-dichloro-2-methyl- is an organic compound with the molecular formula and a molecular weight of approximately 138.98 g/mol. This compound is also referred to as 3,3-dichloro-2-methyl-1-propene and is characterized by the presence of a propene structure with two chlorine atoms and a carbonyl group. Its chemical structure features a double bond between the first two carbon atoms and a carbonyl group at the second position, contributing to its reactivity and potential applications in organic synthesis .

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.

- Elimination Reactions: The compound can participate in elimination reactions to form alkenes or alkynes under appropriate conditions.

- Halogenation: The chlorine atoms can be replaced or further reacted in halogenation processes.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of 2-Propenal, 3,3-dichloro-2-methyl- can be achieved through several methods:

- Chlorination of Propenal: Starting from propenal, chlorination can introduce chlorine atoms at the desired positions.

- Alkylation Reactions: Utilizing suitable alkyl halides in the presence of bases can lead to the formation of this compound.

- Rearrangement Reactions: Certain rearrangements involving dichlorinated intermediates may yield this compound through controlled reaction conditions.

These methods highlight the compound's synthetic accessibility for research and industrial applications .

2-Propenal, 3,3-dichloro-2-methyl- has several potential applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Chemical Research: Due to its unique structure, it is used in studies related to reactivity patterns in organic chemistry.

- Potential Agrochemical Use: Similar compounds are often explored for use as pesticides or herbicides due to their biological activity against pests .

Several compounds share structural similarities with 2-Propenal, 3,3-dichloro-2-methyl-, each possessing unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | Used as an intermediate; exhibits toxicity |

| 2-Chloroacrolein | C₃H₃ClO | A reactive aldehyde used in synthesis |

| 1-Chloro-2-methylpropene | C₄H₇Cl | Similar reactivity; used in polymer production |

These compounds illustrate variations in chlorine substitution and functional groups that influence their reactivity and applications. The uniqueness of 2-Propenal, 3,3-dichloro-2-methyl- lies in its specific arrangement of chlorine atoms and the presence of both double bond and carbonyl functionalities .